9-Azidoacridine 9-Azidoacridine
Brand Name: Vulcanchem
CAS No.: 21330-56-3
VCID: VC1570885
InChI: InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
SMILES: C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-]
Molecular Formula: C13H8N4
Molecular Weight: 220.23 g/mol

9-Azidoacridine

CAS No.: 21330-56-3

Cat. No.: VC1570885

Molecular Formula: C13H8N4

Molecular Weight: 220.23 g/mol

* For research use only. Not for human or veterinary use.

9-Azidoacridine - 21330-56-3

Specification

CAS No. 21330-56-3
Molecular Formula C13H8N4
Molecular Weight 220.23 g/mol
IUPAC Name 9-azidoacridine
Standard InChI InChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8H
Standard InChI Key BFOMVRGJRFLFCJ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-]
Canonical SMILES C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-]

Introduction

Chemical Structure and Properties

Molecular Structure

9-Azidoacridine consists of a planar tricyclic ring system with an azide functional group attached at the 9-position. The core structure is derived from acridine, which features two benzene rings fused to a pyridine ring. The molecular framework can be represented by the following structural parameters:

  • Molecular Formula: C13H8N4

  • Molecular Weight: 220.23 g/mol

  • Core Structure: Acridine skeleton

  • Functional Group: Azide (N3) at position 9

The azide group consists of three nitrogen atoms in a linear arrangement with a formal negative charge on the terminal nitrogen and a formal positive charge on the central nitrogen atom. This creates a resonance-stabilized functional group that contributes to the compound's distinctive chemical behavior .

Computed Properties

Several computed properties provide insight into the physical, chemical, and biological behavior of 9-Azidoacridine. These properties are summarized in the following table:

PropertyValueMethod/Reference
Molecular Weight220.23 g/molComputed by PubChem 2.2
XLogP3-AA4.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count0Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count3Computed by Cactvs 3.4.8.18
Rotatable Bond Count1Computed by Cactvs 3.4.8.18
Exact Mass220.074896272 DaComputed by PubChem 2.2
Topological Polar Surface Area27.3 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count17Computed by PubChem
Formal Charge0Computed by PubChem
Complexity301Computed by Cactvs 3.4.8.18

The XLogP3-AA value of 4.5 indicates that 9-Azidoacridine is relatively lipophilic, suggesting good membrane permeability but poor water solubility. The absence of hydrogen bond donors and the presence of three hydrogen bond acceptors influence its intermolecular interactions and potential binding behavior in biological systems. The relatively low rotatable bond count (1) suggests a rigid molecular structure, which may impact its conformational flexibility and binding properties .

Identifiers and Nomenclature

Chemical Identifiers

9-Azidoacridine is registered in various chemical databases with specific identifiers that facilitate its unambiguous identification:

Identifier TypeValueSource
PubChem CID146692PubChem
CAS Registry Number21330-56-3Chemical Abstracts Service
InChIInChI=1S/C13H8N4/c14-17-16-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1-8HComputed by InChI 1.07.0
InChIKeyBFOMVRGJRFLFCJ-UHFFFAOYSA-NComputed by InChI 1.07.0
SMILESC1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N=[N+]=[N-]Computed by OEChem 2.3.0
ChEMBL IDCHEMBL440198ChEMBL Database
DSSTox Substance IDDTXSID00175601EPA DSSTox
WikidataQ83045953Wikidata

These identifiers are crucial for cross-referencing the compound across different chemical databases and literature sources, ensuring accurate identification in research and regulatory contexts .

Synonyms

9-Azidoacridine is known by several synonyms in the chemical literature:

  • 9-Azidoacridine (primary name)

  • Acridine, 9-azido-

  • 9-Azido-acridine

These alternative names reflect different nomenclature systems and conventions used in chemical indexing and literature.

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